molecular formula C13H17ClN2O B14790850 2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

Katalognummer: B14790850
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: SJBWKGPSJZQXQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride typically involves the following steps:

    Boc Protection: The Boc protection of 4-aminomethylpiperidine gives tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.

    Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.

    Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.

    Deprotection: Deprotection yields 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindolinone derivatives .

Wissenschaftliche Forschungsanwendungen

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of complex molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a ligand in protein studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. This property makes it a valuable building block for creating protein degrader libraries and targeted protein degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride stands out due to its unique structural properties, which allow for rapid conjugation and versatile applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential in drug development make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H

InChI-Schlüssel

SJBWKGPSJZQXQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.